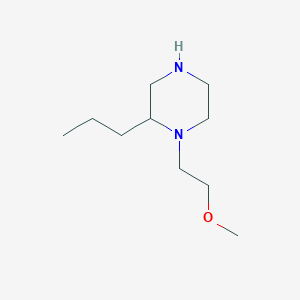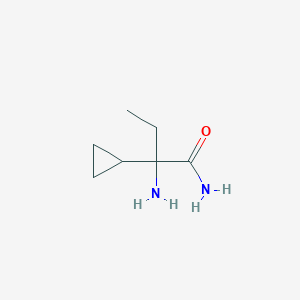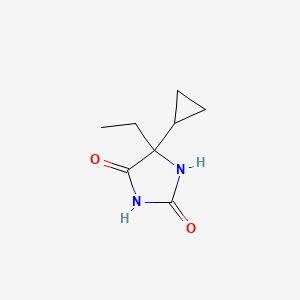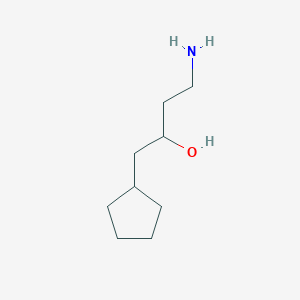
3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
“3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1361114-24-0 . It has a molecular weight of 291.35 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,13(18)19)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) . This code provides a specific string of characters that represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
PROTAC Development
The compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation. This application is crucial in the field of drug discovery, where the compound’s structure can be utilized to create bifunctional molecules that tag specific proteins for degradation by the cell’s proteasome .
Amino Acid Ionic Liquids (AAILs)
The tert-butyloxycarbonyl-protected amino acids, which are structurally related to our compound of interest, are used to prepare room-temperature ionic liquids. These AAILs have multiple reactive groups and are employed in organic synthesis .
Synthesis of Alkaloid Natural Products
Compounds with protected N-functionality, akin to our compound, are widely used in the synthesis of alkaloid natural products. These natural products have significant pharmacological activities and are used in pharmaceuticals .
Organic Synthesis
The compound can be used in organic synthesis, providing a protected form of azetidine carboxylic acid that can be further modified into desired structures .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is useful as a rigid linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . Therefore, it can be inferred that the targets would be specific proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, provided by 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, may impact the 3D orientation of the degrader and thus ternary complex formation .
Eigenschaften
IUPAC Name |
3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,13(18)19)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDRQKQXRDXTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)
amine](/img/structure/B1376730.png)



